REACTION_CXSMILES
|
N1C[CH:3]([O:5][C:6]2[CH:11]=[CH:10][C:9]([NH:12]C(N3CC(C4C=NC=CC=4)C3)=O)=CC=2)C1.[NH2:25][C:26]1[CH:34]=[CH:33][C:29]([C:30]([OH:32])=O)=[CH:28][CH:27]=1.C[C@@H](CC)C(O)=O>>[NH2:25][C:26]1[CH:27]=[CH:28][C:29]([C:30]([NH:12][CH2:9][CH:10]2[CH2:11][CH2:6][O:5][CH2:3]2)=[O:32])=[CH:33][CH:34]=1
|
Name
|
N-(4-(azetidin-3-yloxy)phenyl)-3-(pyridin-3-yl)azetidine-1-carboxamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CC(C1)OC1=CC=C(C=C1)NC(=O)N1CC(C1)C=1C=NC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@H](C(=O)O)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C(=O)NCC2COCC2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |